molecular formula C11H16FN B7903256 [(2-Fluoro-3-methylphenyl)methyl](propan-2-yl)amine

[(2-Fluoro-3-methylphenyl)methyl](propan-2-yl)amine

Cat. No.: B7903256
M. Wt: 181.25 g/mol
InChI Key: FLTKRANLXGREPH-UHFFFAOYSA-N
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Description

(2-Fluoro-3-methylphenyl)methylamine is a secondary amine featuring a benzyl group substituted with a fluorine atom at the ortho position (C2) and a methyl group at the meta position (C3) on the phenyl ring.

Properties

IUPAC Name

N-[(2-fluoro-3-methylphenyl)methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN/c1-8(2)13-7-10-6-4-5-9(3)11(10)12/h4-6,8,13H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTKRANLXGREPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CNC(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-3-methylphenyl)methylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methylbenzyl chloride and isopropylamine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The reaction mixture is typically heated to reflux in an appropriate solvent such as toluene or dichloromethane.

    Catalysts and Reagents: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the nucleophilic substitution reaction between the benzyl chloride and the amine.

Industrial Production Methods

In an industrial setting, the production of (2-Fluoro-3-methylphenyl)methylamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-3-methylphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes or alcohols.

    Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

(2-Fluoro-3-methylphenyl)methylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2-Fluoro-3-methylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the methyl group can influence the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes by acting as an inhibitor or activator, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent effects:

Compound Name Substituents on Phenyl Molecular Formula Molecular Weight (g/mol) State at RT Key Functional Groups
(2-Fluoro-3-methylphenyl)methylamine 2-Fluoro, 3-methyl C11H16FN Not provided Not available Fluorine, methyl, secondary amine
(3-Bromophenyl)methylamine 3-Bromo C10H14BrN 228.13 Liquid Bromo, secondary amine
(2,4-Dichlorophenyl)methylamine HCl 2,4-Dichloro C10H12Cl2N·HCl Not provided Solid (HCl salt) Chloro, secondary amine
1-(3-Methoxyphenyl)propan-2-ylamine HCl 3-Methoxy C11H17NO·HCl 215.72 (HCl salt) Solid Methoxy, tertiary amine
(3-Phenoxyphenyl)methylamine HCl 3-Phenoxy C16H20ClNO 277.79 Solid Phenoxy, secondary amine

Substituent Impact Analysis :

  • Fluorine (2-Fluoro) : Electron-withdrawing inductive (-I) effect reduces amine basicity and may enhance metabolic stability compared to electron-donating groups .
  • Bromo/Chloro : Strong -I effects decrease basicity and increase molecular weight, influencing solubility and reactivity in cross-coupling reactions .
  • Methoxy : Electron-donating resonance (+M) effect reduces amine basicity but enhances solubility in polar solvents .

Physicochemical Properties

Comparative data on physical states and analytical methods:

Property Target Compound (3-Bromophenyl)methylamine 1-(3-Methoxyphenyl)propan-2-ylamine
State Not reported Liquid Solid (HCl salt)
Purity Not reported Not reported 99.9% (GC-MS, FTIR)
Analytical Methods Not available GC-MS, FTIR-ATR GC-MS, FTIR-ATR, HPLC-TOF

Reactivity Trends :

  • Fluorinated analogs may exhibit slower nucleophilic substitution due to the -I effect of fluorine .

Biological Activity

(2-Fluoro-3-methylphenyl)methylamine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C12H16FN\text{C}_{12}\text{H}_{16}\text{F}\text{N}

This structure includes a fluorinated aromatic ring and an isopropylamine moiety, which contribute to its biological properties. The presence of the fluorine atom enhances the compound's binding affinity to various biological targets, while the amine group facilitates hydrogen bonding interactions with enzymes and receptors.

The mechanism of action for (2-Fluoro-3-methylphenyl)methylamine involves interactions with specific molecular targets, such as neurotransmitter receptors and enzymes. The fluorine atom can improve binding selectivity, while the amine group can engage in critical interactions that modulate the activity of target molecules. This characteristic suggests potential applications in treating central nervous system disorders, where receptor modulation is crucial.

Pharmacological Effects

Research indicates that compounds similar to (2-Fluoro-3-methylphenyl)methylamine exhibit various biological activities:

Activity Type Description
Receptor Modulation Potential interaction with neurotransmitter systems, particularly amine receptors.
Enzyme Inhibition Inhibition of specific enzymes involved in metabolic pathways.
Cell Signaling Influence on cellular signaling pathways, potentially affecting cell proliferation.

Case Studies and Research Findings

  • Neurotransmitter Interaction : A study investigating structurally similar compounds found that they could modulate serotonin receptors, indicating a potential role for (2-Fluoro-3-methylphenyl)methylamine in mood regulation therapies.
  • Enzyme Activity : Inhibition studies demonstrated that related compounds could inhibit lysosomal phospholipase A2 (LPLA2), a key enzyme in lipid metabolism. This inhibition correlates with drug-induced phospholipidosis, suggesting that (2-Fluoro-3-methylphenyl)methylamine may exhibit similar effects .
  • Cytotoxicity Assessments : Evaluations of cytotoxic effects revealed that certain derivatives of this compound did not exhibit significant cytotoxicity at therapeutic concentrations, supporting its potential as a safe therapeutic agent .

Synthesis Methods

The synthesis of (2-Fluoro-3-methylphenyl)methylamine can be achieved through various methods, including:

  • Alkylation Reactions : Using appropriate alkyl halides with amines under basic conditions.
  • Fluorination Techniques : Employing fluorinating agents to introduce the fluorine atom into the aromatic ring.

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